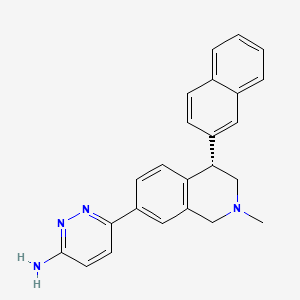










|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:11][C@@H:10]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)[C:9]2[C:4](=[CH:5][C:6]([C:22]3[N:27]=[N:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:7][CH:8]=2)[CH2:3]1.[C:29]([OH:38])(=[O:37])[C@@H:30]([C@H:32]([C:34]([OH:36])=[O:35])[OH:33])[OH:31]>CO.O>[C:34]([C@@H:32]([C@H:30]([C:29]([O-:38])=[O:37])[OH:31])[OH:33])([O-:36])=[O:35].[CH3:1][N:2]1[CH2:11][C@@H:10]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)[C:9]2[C:4](=[CH:5][C:6]([C:22]3[N:27]=[N:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:7][CH:8]=2)[CH2:3]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
|
|
Name
|
base
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
after heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
CUSTOM
|
|
Details
|
precipitation
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate obtained
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
This solid was re-crystallized twice from methanol (150 mL) and water (20 mL)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in methanol (25 mL)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |